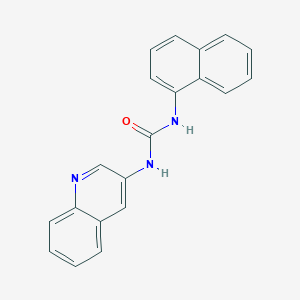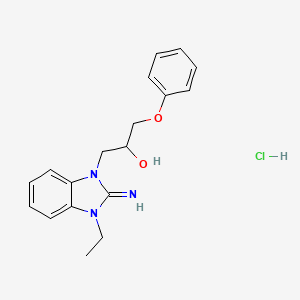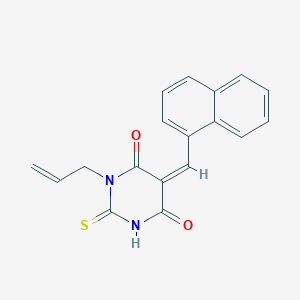
N-1-naphthyl-N'-3-quinolinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-3-quinolinylurea, also known as NQNU, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the family of quinoline-based urea derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-1-naphthyl-N'-3-quinolinylurea is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, N-1-naphthyl-N'-3-quinolinylurea has been shown to inhibit the activity of the ribosome, which is responsible for the synthesis of proteins. This inhibition leads to the disruption of protein synthesis, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-1-naphthyl-N'-3-quinolinylurea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1-naphthyl-N'-3-quinolinylurea in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new cancer treatments. Additionally, its mechanism of action is unique, which makes it an interesting compound to study. However, one of the limitations of using N-1-naphthyl-N'-3-quinolinylurea in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in normal cells, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-1-naphthyl-N'-3-quinolinylurea. One area of research is in the development of new cancer treatments. N-1-naphthyl-N'-3-quinolinylurea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Additionally, there is potential for the development of new drugs based on the structure of N-1-naphthyl-N'-3-quinolinylurea. Finally, further research is needed to explore the mechanism of action of N-1-naphthyl-N'-3-quinolinylurea and its potential use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-N'-3-quinolinylurea involves the reaction of 1-naphthylamine with 3-quinolinecarboxaldehyde in the presence of a base. The resulting product is then treated with an isocyanate to form the final compound. This method has been optimized to produce high yields and purity of N-1-naphthyl-N'-3-quinolinylurea.
Applications De Recherche Scientifique
N-1-naphthyl-N'-3-quinolinylurea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-1-naphthyl-N'-3-quinolinylurea has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-16-12-15-7-2-4-10-18(15)21-13-16)23-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQOIQEXGLDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-quinolin-3-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B4879888.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4879907.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4879913.png)
![3-[1-(3-phenylpropyl)-2-piperidinyl]pyridine](/img/structure/B4879914.png)
![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)
![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)
![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)